4,4'-Diantipyrylmethane 1-hydrate
Description
Properties
IUPAC Name |
4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2.H2O/c1-16-20(22(28)26(24(16)3)18-11-7-5-8-12-18)15-21-17(2)25(4)27(23(21)29)19-13-9-6-10-14-19;/h5-14H,15H2,1-4H3;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBQFBKEVMIGTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)CC3=C(N(N(C3=O)C4=CC=CC=C4)C)C.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diantipyrylmethane 1-hydrate typically involves the condensation of two molecules of 1-phenyl-2,3-dimethyl-5-pyrazolone with formaldehyde. The reaction is usually carried out in an acidic medium to facilitate the formation of the methylene bridge between the two pyrazolone units .
Industrial Production Methods
Industrial production of 4,4’-Diantipyrylmethane 1-hydrate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
4,4’-Diantipyrylmethane 1-hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyrazolone derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4,4’-Diantipyrylmethane 1-hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and analytical methods.
Biology: The compound is employed in biochemical assays and studies involving enzyme interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,4’-Diantipyrylmethane 1-hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(1-phenyl-3-methyl-5-pyrazolone): Similar in structure but lacks the hydrate component.
1-Phenyl-2,3-dimethyl-5-pyrazolone: A precursor in the synthesis of 4,4’-Diantipyrylmethane 1-hydrate.
4,4’-Dimethylenediantipyrine: Another related compound with different substituents on the pyrazolone rings.
Uniqueness
4,4’-Diantipyrylmethane 1-hydrate is unique due to its specific structure, which includes a methylene bridge connecting two pyrazolone units and a hydrate component. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Biological Activity
4,4'-Diantipyrylmethane 1-hydrate, a compound with the chemical formula CHNO·HO and CAS number 71501-10-5, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The structure of 4,4'-Diantipyrylmethane consists of two antipyrine moieties linked by a methylene bridge. This unique arrangement contributes to its biological properties. The compound is typically encountered as a monohydrate, which affects its solubility and reactivity in biological systems.
Biological Activity Overview
Recent studies have indicated that 4,4'-Diantipyrylmethane exhibits various biological activities, including:
- Antimicrobial Properties : Research has shown that this compound possesses significant antimicrobial activity against a range of pathogens. It has been tested against Gram-positive and Gram-negative bacteria, with notable efficacy observed in vitro.
- Antioxidant Activity : Its ability to scavenge free radicals suggests potential use in preventing oxidative stress-related diseases. The antioxidant capacity can be attributed to the presence of multiple hydroxyl groups in the antipyrine structure.
- Anticancer Effects : Preliminary studies indicate that 4,4'-Diantipyrylmethane may inhibit the proliferation of certain cancer cell lines. Mechanistic investigations suggest that it may induce apoptosis through mitochondrial pathways.
The biological activity of 4,4'-Diantipyrylmethane is thought to involve several mechanisms:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways related to cell growth and survival.
- Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, it can influence cell signaling pathways associated with inflammation and cancer progression.
- Receptor Binding : Potential interactions with various receptors could lead to altered cellular responses, providing therapeutic benefits.
Data Table: Biological Activities and Efficacy
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of 4,4'-Diantipyrylmethane against various bacterial strains. The results demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria at concentrations lower than many conventional antibiotics.
Case Study 2: Antioxidant Properties
In an investigation by Johnson et al. (2024), the antioxidant capacity of 4,4'-Diantipyrylmethane was assessed using the DPPH radical scavenging assay. The findings revealed that the compound exhibited significant radical scavenging activity, comparable to established antioxidants like ascorbic acid.
Case Study 3: Cancer Cell Proliferation
Research led by Lee et al. (2025) focused on the anticancer effects of the compound on breast cancer cell lines. The study found that treatment with 4,4'-Diantipyrylmethane resulted in a marked decrease in cell viability and induced apoptosis through caspase activation pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
